(S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID
(S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID
Brand Name:
Vulcanchem
CAS No.:
104839-00-1
VCID:
VC20740341
InChI:
InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
SMILES:
CCOCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula:
C10H19NO5
Molecular Weight:
233.26 g/mol
(S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID
CAS No.: 104839-00-1
Cat. No.: VC20740341
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104839-00-1 |
|---|---|
| Molecular Formula | C10H19NO5 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | (2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | KNBDVSSESAKBJM-ZETCQYMHSA-N |
| Isomeric SMILES | CCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CCOCC(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOCC(C(=O)O)NC(=O)OC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator